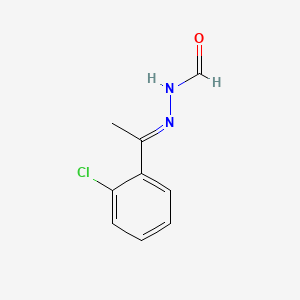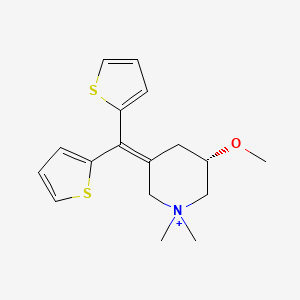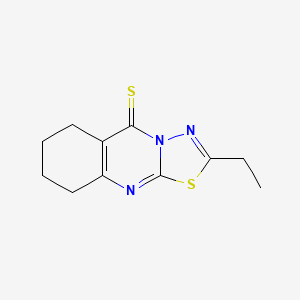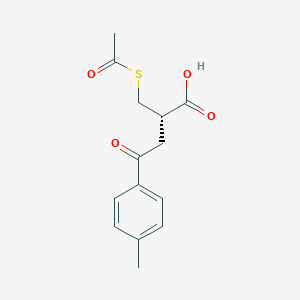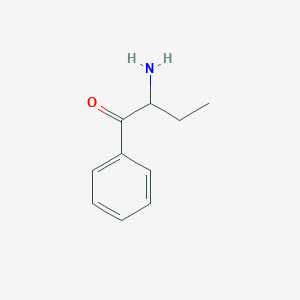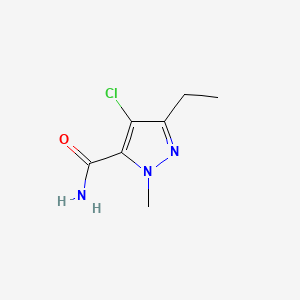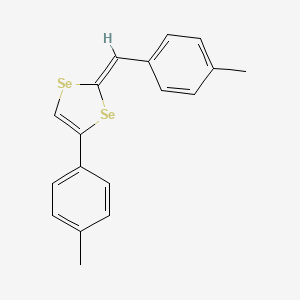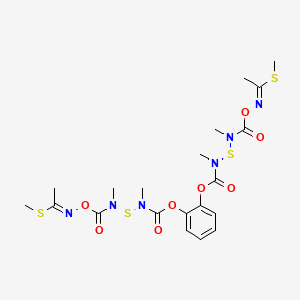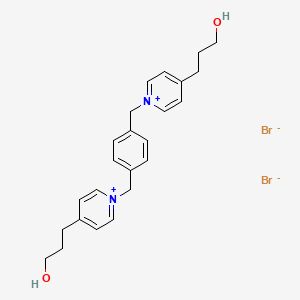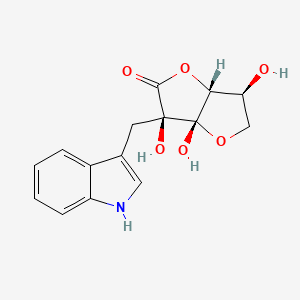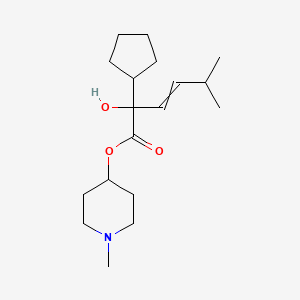
2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is a chemical compound with the molecular formula C₁₃H₁₄N₂O·2H₂O It is a derivative of acridine, a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate typically involves the reduction of acridone derivatives. One common method includes the following steps:
Starting Material: Acridone is used as the starting material.
Reduction: Acridone is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The reduced product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 9th position.
Hydration: The final step involves the hydration of the compound to form the dihydrate.
Industrial Production Methods
In industrial settings, the production of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate may involve large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar biological activities.
Tacrine: A related compound used in the treatment of Alzheimer’s disease.
Acridine Orange: A dye with similar structural features.
Uniqueness
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is unique due to its specific substitution pattern and the presence of the dihydrate form. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
136051-80-4 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
9-amino-5,6,7,8-tetrahydroacridin-2-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15) |
InChI 键 |
MFYFDYREFFENNR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


